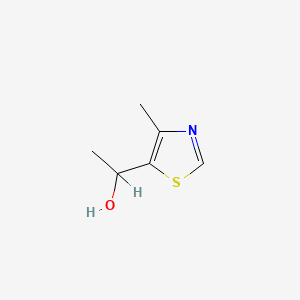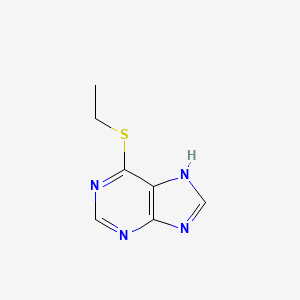
6-Ethylmercaptopurine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Ethylmercaptopurine and related compounds involves specific chemical reactions that yield these substances with high precision. A novel method for synthesizing 6-Mercaptopurine, which could be adapted for 6-Ethylmercaptopurine, involves the hydrolysis of the reaction product of 6-chloropurine and potassium ethyl xanthate, avoiding the use of organic solvents and phosphorus pentasulfide, indicating a preference for more environmentally friendly and simpler methodologies (Tan Chengxia, 2013).
Molecular Structure Analysis
The molecular structure of 6-Ethylmercaptopurine and its analogs has been the subject of detailed investigation, as seen in studies focusing on the crystal structures of related compounds. These studies reveal the intricacies of their molecular geometry, bonding, and interactions at the atomic level, contributing to a deeper understanding of their chemical behavior and properties (Cook & Bugg, 1975).
Chemical Reactions and Properties
6-Ethylmercaptopurine participates in various chemical reactions that define its properties and potential applications. For example, the course of N-alkylation of 6-Methylmercaptopurines, a closely related compound, has been studied to understand its reactivity and the conditions under which specific reactions proceed. Such insights are crucial for manipulating these compounds for desired outcomes in synthetic chemistry (Z. Neiman & F. Bergmann, 1965).
Physical Properties Analysis
The physical properties of 6-Ethylmercaptopurine, such as solubility, melting point, and stability, are essential for its handling and application in various contexts. While specific studies on 6-Ethylmercaptopurine were not identified, analogous compounds such as 6-Mercaptopurine have been extensively studied to understand their behavior under different conditions, providing a basis for predicting the physical properties of 6-Ethylmercaptopurine.
Chemical Properties Analysis
The chemical properties of 6-Ethylmercaptopurine, including its reactivity, interaction with other molecules, and the nature of its chemical bonds, are foundational to its utility in research and application. Investigations into the chemical structures of thiopurine derivatives offer insights into their reactivity patterns and potential as intermediates in the synthesis of complex molecules (L. Gomes et al., 2016).
Wissenschaftliche Forschungsanwendungen
6-MP is used in treating childhood acute lymphoblastic leukemia (ALL). Red blood cell metabolite concentrations of 6-MP, such as 6-thioguanine and 6-methylmercaptopurine nucleotides, are associated with drug response. Age and genotypes of enzymes like TPMT and ITPA influence 6-MP metabolism. High concentrations of 6-MP metabolites are linked with increased risk of hepatotoxicity (Adam de Beaumais et al., 2011).
During intravenous administration of high-dose 6-MP in ALL treatment, a major metabolite, 6-methylmercapto-8-hydroxypurine, is produced. This indicates an alternate catabolic pathway for high-dose 6-MP, apart from its conversion into thiouric acid (Keuzenkamp-Jansen et al., 1996).
6-MP therapy in inflammatory bowel disease is mediated through its metabolites, 6-thioguanine and 6-methylmercaptopurine. These metabolite levels, along with TPMT genotyping, can help optimize therapeutic response and identify individuals at risk of drug-induced toxicity (Dubinsky et al., 2000).
A study aimed to analyze 6-MP and its metabolites in dried blood spots using ultra performance liquid chromatography-tandem mass spectrometry. This method supports therapeutic drug monitoring of 6-MP, crucial for optimizing treatment efficacy and safety (Supandi et al., 2018).
Research on hydrogen bonding in 6-Mercaptopurine and its interaction with its receptor, hypoxanthine-guanine phosphoribosyltransferase, provides insights into its mechanism as an anti-cancer inhibitor. This understanding is critical for developing effective cancer treatments (Habeeb et al., 2020).
Safety And Hazards
6-Ethylmercaptopurine is classified as a Category 2 carcinogen . It is suspected of causing cancer . Personal protective equipment, including chemical impermeable gloves, should be used when handling this substance . It should be stored locked up .
Relevant Papers A retrospective review of Mercaptopurine metabolism reveals a high rate of patients with suboptimal metabolites successfully corrected with Allopurinol . Another paper discusses the impact of 6-Mercaptopurine on inflammation-induced changes .
Eigenschaften
IUPAC Name |
6-ethylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLAIOQORFEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202521 | |
| Record name | 6-Ethylthiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylmercaptopurine | |
CAS RN |
5417-84-5 | |
| Record name | 6-Ethylmercaptopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylthiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethylmercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylthiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Ethylthio)purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(ETHYLTHIO)PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS3UBK0V8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



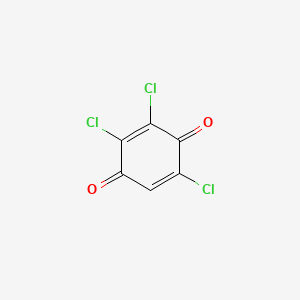
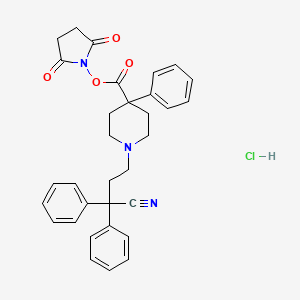
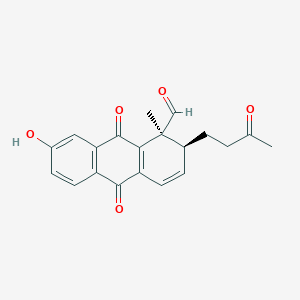
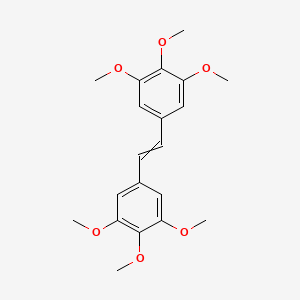
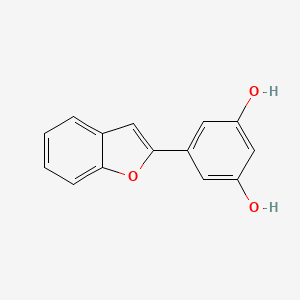
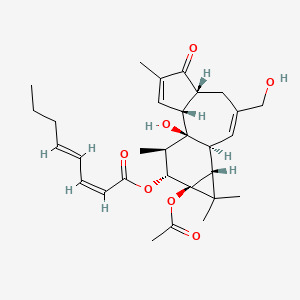
![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)
![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)
![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B1196608.png)
![5-[[2-[4-[1-(1,3-Dioxo-2-indenylidene)ethyl]-1-piperazinyl]ethylamino]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1196609.png)
![N-(2-furanylmethyl)-3-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1196611.png)
![3,4,5-trimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B1196612.png)

